REACTION_CXSMILES
|
C([Li])CCC.CC1CCCN(C)C1(C)C.[F:16][C:17]1[CH:22]=[C:21]([I:23])[CH:20]=[C:19]([F:24])[CH:18]=1.[CH:25](=[O:27])[CH3:26]>O1CCCC1>[F:16][C:17]1[CH:22]=[C:21]([I:23])[CH:20]=[C:19]([F:24])[C:18]=1[CH:25]([OH:27])[CH3:26]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
CC1C(N(CCC1)C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)I)F
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow solution was stirred for approximately 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This solution was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride solution (2 mL)
|
Type
|
ADDITION
|
Details
|
diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography over silica gel gradient
|
Type
|
WASH
|
Details
|
eluted with 0 to 25% v/v ethyl acetate/hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)I)F)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 561 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |